3-Phenylpyrrolidine-2,5-dione
Overview
Description
Synthesis Analysis
Synthesis of 3-Phenylpyrrolidine-2,5-dione involves multicomponent reactions that offer a diastereoselective approach, yielding substituted N-aminopyrrolidine-2,5-diones in good to excellent yields (Adib, Ansari, & Bijanzadeh, 2011). Additionally, efficient synthesis methods from β-cyanocarboxylic acids have been developed, showcasing the compound's accessibility (Zanatta et al., 2012).
Molecular Structure Analysis
The molecular structure of 3-Phenylpyrrolidine-2,5-dione has been explored through nuclear magnetic resonance spectroscopy and X-ray crystallography, revealing the presence of internal and external tautomers in the solution. These studies have significantly contributed to understanding the compound's structural dynamics and revisions of natural product structures containing the 3-acylpyrrolidine-2,4-dione unit (Nolte, Steyn, & Wessels, 1980).
Chemical Reactions and Properties
3-Phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including its interaction with isothiocyanates leading to novel spiro-linked and imidazoline derivatives, highlighting the compound's versatility in synthesizing novel structures with potential bioactivities (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of 3-Phenylpyrrolidine-2,5-dione derivatives, play a crucial role in their application and have been characterized through various synthetic approaches (Fei, 2011).
Chemical Properties Analysis
Investigations into the chemical properties of 3-Phenylpyrrolidine-2,5-dione derivatives reveal their potential as bioactive molecules. Structural modifications influence their biological activities, highlighting the importance of chemical properties in designing effective compounds (Daly et al., 1986; Cvetkovic et al., 2019).
Scientific Research Applications
Antimicrobial and Antifungal Activity
- Synthesis and Antimicrobial Effects : 3-Phenylpyrrolidine-2,5-dione derivatives have been synthesized and exhibit significant in vitro antifungal activities. Certain derivatives showed promising activities against a broad spectrum of fungi, indicating potential use as novel fungicides. Density Functional Theory (DFT) calculations have been used to study structure-activity relationships of these molecules (Cvetković et al., 2019).
- Structure-Activity Relationships in Antifungal Activity : Studies have found that specific substitutions on the benzene moiety of 3-Phenylpyrrolidine-2,5-diones are essential for high antifungal activity, particularly against Sclerotinia sclerotiorum and Botrytis cinerea. These compounds also showed high activity against various plant diseases in greenhouse tests (Fujinami et al., 1971).
Anticonvulsant Properties
- Anticonvulsant Mannich Bases : A series of N-Mannich bases of 3-Phenylpyrrolidine-2,5-diones have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed effective protection in seizure models, comparable or superior to conventional antiepileptic drugs (Obniska et al., 2012).
Future Directions
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-phenylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSWNQYFMNGPLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340970 | |
Record name | 3-phenylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyrrolidine-2,5-dione | |
CAS RN |
3464-18-4 | |
Record name | 3-phenylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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